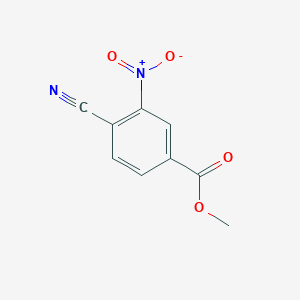

Methyl 4-cyano-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyano-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZYWMHNXWCCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-cyano-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and reliable methodology for the synthesis of Methyl 4-cyano-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document provides an in-depth exploration of the synthetic pathway, encompassing reaction mechanisms, step-by-step experimental protocols, and critical safety considerations. The presented synthesis follows a logical two-step sequence: the nucleophilic aromatic substitution for cyanation of a readily available starting material, followed by a classic Fischer esterification. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently produce this valuable chemical scaffold.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile organic molecule that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique trifunctionalized aromatic ring, featuring a cyano group, a nitro group, and a methyl ester, provides multiple points for chemical modification, making it an attractive scaffold for the design of novel therapeutics. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the benzene ring, enabling a diverse range of chemical transformations.

Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as antifungal agents and in the development of inhibitors for cancer cell migration.[1][2] The strategic placement of the functional groups allows for the construction of complex molecular architectures, highlighting the importance of a reliable synthetic route to this key intermediate.

Recommended Synthetic Pathway: A Two-Step Approach

The most efficient and well-documented pathway for the synthesis of this compound involves a two-step process commencing with 4-chloro-3-nitrobenzoic acid. This approach is advantageous due to the commercial availability of the starting material and the generally high yields of each step. The overall transformation is outlined below:

Step 1: Nucleophilic Aromatic Cyanation

The initial step involves the displacement of the chloro substituent from 4-chloro-3-nitrobenzoic acid with a cyanide ion. This reaction is a classic example of nucleophilic aromatic substitution (SNA r). The presence of the electron-withdrawing nitro group ortho and para to the leaving group (chlorine) activates the ring towards nucleophilic attack.

Step 2: Fischer Esterification

The second step is the conversion of the carboxylic acid functionality of 4-cyano-3-nitrobenzoic acid into a methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding method for the preparation of esters.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

In-Depth Experimental Protocols

PART 1: Synthesis of 4-cyano-3-nitrobenzoic acid

This procedure is adapted from the method described by PrepChem.[3]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)

The cyanation of 4-chloro-3-nitrobenzoic acid proceeds via a nucleophilic aromatic substitution mechanism. The highly electronegative nitro group activates the aromatic ring for nucleophilic attack by the cyanide ion. The reaction is typically facilitated by the use of a copper(I) cyanide catalyst.

Caption: Simplified mechanism of the nucleophilic aromatic cyanation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-chloro-3-nitrobenzoic acid | 201.56 | 5.84 g | 29 mmol |

| Copper(I) cyanide | 89.56 | 5.2 g | 58 mmol |

| Copper(I) chloride | 98.99 | 0.96 g | 9.7 mmol |

| Quinoline | 129.16 | 6.9 mL | 58 mmol |

| Concentrated Hydrochloric Acid | - | 60 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Water | - | 80 mL | - |

| Sodium Dihydrogen Phosphate (aq) | - | As needed | - |

| Brine | - | As needed | - |

| Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), copper(I) cyanide (5.2 g, 58 mmol), copper(I) chloride (0.96 g, 9.7 mmol), and quinoline (6.9 mL, 58 mmol).

-

Heating: Heat the reaction mixture under an argon atmosphere at 180°C for 3.5 hours.

-

Work-up: After cooling to room temperature, dissolve the mixture in concentrated hydrochloric acid (60 mL) and then dilute with water (80 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers sequentially with aqueous sodium dihydrogen phosphate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and acetic acid (98:2), to afford pure 4-cyano-3-nitrobenzoic acid. The expected yield is approximately 48%.[3]

PART 2: Synthesis of this compound

This protocol is based on the principles of Fischer esterification.[4][5]

Reaction Mechanism: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of an ester and water.

Caption: Simplified mechanism of Fischer esterification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 4-cyano-3-nitrobenzoic acid | 192.12 | 2.65 g | 13.8 mmol |

| Methanol (anhydrous) | 32.04 | 50 mL | - |

| Concentrated Sulfuric Acid | 98.08 | Catalytic amount (e.g., 0.5 mL) | - |

| Saturated Sodium Bicarbonate (aq) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: Suspend 4-cyano-3-nitrobenzoic acid (2.65 g, 13.8 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethyl acetate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to obtain the final product. A similar esterification of 3-methyl-4-nitrobenzoic acid reported a yield of 96%.[5]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the substituents on the benzene ring. The methyl ester will appear as a singlet, typically in the range of 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, the ester carbonyl carbon, and the methyl ester carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the NO₂ stretches (asymmetric around 1530 cm⁻¹ and symmetric around 1350 cm⁻¹), and the C=O stretch of the ester (around 1720-1730 cm⁻¹).

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Cyanides: Copper(I) cyanide is highly toxic if swallowed, inhaled, or in contact with skin. It is crucial to avoid the generation of hydrogen cyanide gas, which is extremely poisonous. This can occur if cyanides come into contact with acids. Therefore, all manipulations of cyanide-containing compounds should be performed with extreme caution.

-

Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive and can cause severe burns. Handle with care and always add acid to water, not the other way around.

-

Nitro Compounds: Nitroaromatic compounds can be toxic and are often skin and eye irritants. Avoid inhalation of dust and direct contact.

-

Quinoline: Quinoline is harmful if swallowed and is a suspected carcinogen. Handle with appropriate gloves and avoid inhalation of vapors.

Emergency Procedures:

-

Cyanide Exposure: In case of contact with cyanide, immediately wash the affected area with copious amounts of water and seek urgent medical attention. Have a cyanide antidote kit available and ensure personnel are trained in its use.

-

Acid Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate before cleaning up.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety protocols, researchers can reliably produce this important intermediate for a variety of applications in drug discovery and development. The provided mechanistic insights and step-by-step instructions are intended to facilitate a successful and safe synthetic endeavor.

References

-

PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Available from: [Link][3]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. A convenient one pot synthesis of 4-cyano-5-imino-3-methylthio-9-nitro-2H-1,2,4-triazipino[3,4-b][3][6] benzothiazole and its 3-substituted derivatives. Available from: [Link]

-

CDC Stacks. Supporting Information. Available from: [Link][5]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubChem. Methyl 3-methyl-4-nitrobenzoate. Available from: [Link]

-

Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Available from: [Link]

-

ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]

- Google Patents. CN109879817B - Preparation method of mesosulfuron-methyl.

- Google Patents. CN1066134C - New process for synthetising m-nitrobenzoic.

-

PubChem. Methyl 4-amino-3-nitrobenzoate. Available from: [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available from: [Link]

-

PubMed. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Available from: [Link][2]

-

ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link][1]

-

Chegg. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Available from: [Link]

-

ResearchGate. Research Article 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link]

- Google Patents. CN101891649B - Novel 3-cyano methyl benzoate preparing method.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. Available from: [Link]

- Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of Methyl 4-cyano-3-nitrobenzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-cyano-3-nitrobenzoate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound represents a fascinating scaffold, combining the electron-withdrawing prowess of both a nitrile and a nitro group, ortho and para to a methyl ester on a benzene ring. This unique electronic arrangement suggests its potential as a versatile intermediate in the synthesis of complex heterocyclic systems and as a candidate for further investigation in medicinal chemistry.[1][2]

This guide is structured to provide not just a repository of data, but a strategic framework for the physicochemical evaluation of this compound. As comprehensive experimental data for this specific molecule is not extensively cataloged in publicly accessible databases, this document will serve as a predictive and methodological resource. We will leverage data from structurally analogous compounds to forecast properties and provide detailed, field-proven protocols for their empirical validation. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel compound.

Molecular Identity and Structural Elucidation

A foundational step in the analysis of any compound is the confirmation of its chemical structure. The structural attributes of this compound are key to understanding its reactivity and interactions.

1.1. Chemical Structure and Core Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₆N₂O₄

-

Molecular Weight: 206.16 g/mol

-

CAS Number: While a specific CAS number for this isomer is not readily found, related structures are well-documented.

| Property | Predicted Value/Information | Rationale & Comparative Data |

| Appearance | Pale yellow to yellow crystalline solid | Based on related nitroaromatic compounds like Methyl 4-nitrobenzoate and Methyl 3-nitrobenzoate which are described as yellow or beige crystalline powders.[3][4][5] |

| Melting Point | Estimated range: 90-120 °C | Structurally similar compounds like Methyl 4-nitrobenzoate have a melting point of 94-96 °C, while Methyl 3-nitrobenzoate melts at 78-80 °C.[6][7] The additional polar cyano group is expected to increase the melting point due to stronger intermolecular interactions. |

| Boiling Point | > 300 °C (with potential decomposition) | High boiling points are characteristic of such aromatic compounds. For instance, Methyl 3-nitrobenzoate has a boiling point of 279 °C.[5] The presence of strong polar groups suggests a higher boiling point. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO). | Aromatic esters with polar groups tend to have low aqueous solubility but good solubility in organic solvents.[8] |

1.2. Proposed Synthesis Pathway

The synthesis of this compound can be logically approached via a two-step process starting from a commercially available precursor. This pathway provides a practical means to obtain the material for characterization.

Caption: Proposed two-step synthesis of this compound.

1.2.1. Step 1: Synthesis of 4-cyano-3-nitrobenzoic acid

This protocol is adapted from established methods for cyanation of halo-nitrobenzoic acids.[9]

-

Reaction: 4-Chloro-3-nitrobenzoic acid is reacted with cuprous cyanide in a high-boiling solvent like quinoline.

-

Procedure:

-

Combine 4-chloro-3-nitrobenzoic acid, cuprous cyanide, cuprous chloride, and quinoline in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Heat the mixture to 180 °C for approximately 3.5 hours.

-

After cooling, dissolve the reaction mixture in concentrated hydrochloric acid and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with aqueous sodium hydrogen phosphate and brine, then dry over magnesium sulfate.

-

Purify the crude product by silica gel chromatography.

-

1.2.2. Step 2: Fischer Esterification to this compound

This is a standard procedure for converting a carboxylic acid to a methyl ester.[10]

-

Reaction: The synthesized 4-cyano-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of strong acid.

-

Procedure:

-

Dissolve 4-cyano-3-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the solution for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics and the protocols to obtain them.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~8.6-8.8 ppm (singlet, 1H): Aromatic proton ortho to both the nitro and cyano groups. This proton is expected to be the most downfield due to the strong electron-withdrawing effects of the adjacent substituents.

-

~8.3-8.5 ppm (doublet, 1H): Aromatic proton ortho to the nitro group and meta to the cyano group.

-

~8.0-8.2 ppm (doublet, 1H): Aromatic proton ortho to the cyano group and meta to the nitro group.

-

~4.0 ppm (singlet, 3H): Methyl protons of the ester group.[11]

-

-

Experimental Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

-

2.1.2. ¹³C NMR Spectroscopy

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~164-166 ppm: Carbonyl carbon of the ester group.[12]

-

~150-152 ppm: Aromatic carbon attached to the nitro group.

-

~130-140 ppm: Quaternary aromatic carbons and CH carbons.

-

~115-120 ppm: Carbon of the cyano group.

-

~110-115 ppm: Aromatic carbon attached to the cyano group.

-

-

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.7 mL of CDCl₃).

-

Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans than ¹H NMR.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[14]

-

Expected Absorption Bands (cm⁻¹):

-

~3100-3000: Aromatic C-H stretching.

-

~2230-2210: C≡N (nitrile) stretching. This is a characteristic sharp peak.

-

~1735-1720: C=O (ester) stretching. A very strong absorption.[14]

-

~1550-1530 and ~1350-1330: Asymmetric and symmetric N-O stretching of the nitro group.[14]

-

~1250-1100: C-O stretching of the ester.

-

~900-690: Aromatic C-H out-of-plane bending, indicative of the substitution pattern.

-

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺):

-

m/z = 206.03: Corresponding to the molecular formula C₉H₆N₂O₄.

-

-

Expected Fragmentation Pattern:

-

Loss of the methoxy group (-OCH₃) to give a peak at m/z = 175.

-

Loss of the entire ester group (-COOCH₃) to give a peak at m/z = 147.

-

Other fragments corresponding to the nitro-cyanophenyl cation.

-

-

Experimental Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

-

Caption: Workflow for the synthesis and physicochemical characterization.

Applications and Significance in Drug Development

While this compound itself may not be a final drug product, its structural motifs are of significant interest to medicinal chemists.

-

Scaffold for Heterocyclic Synthesis: The nitro group can be readily reduced to an amine, providing a key handle for cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.[1]

-

Modulation of Electronic Properties: The combination of cyano and nitro groups makes the aromatic ring highly electron-deficient. This property can be exploited in reactions and can influence the binding of molecules to biological targets.

-

Potential Bioactivity: Nitroaromatic compounds and benzonitriles are classes of molecules with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][15][16] For example, the related 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration.[16] This suggests that derivatives of this compound could be valuable leads in drug discovery programs.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting.

-

General Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: While specific toxicity data is unavailable, related nitro compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[17]

-

Stability: The compound is expected to be stable under standard laboratory conditions.[4] Avoid strong oxidizing agents and high temperatures.

References

-

PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for [Article Title]. Available from: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]

-

PubChem. Methyl 4-amino-3-nitrobenzoate. Available from: [Link]

-

ResearchGate. Methyl 4-nitrobenzoate. Available from: [Link]

-

PubChem. Methyl 3-methyl-4-nitrobenzoate. Available from: [Link]

- Google Patents. CN109879817B - Preparation method of mesosulfuron-methyl.

-

CDC Stacks. Supporting Information. Available from: [Link]

-

NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. Available from: [Link]

-

Mol-Instincts. methyl 2-nitrobenzoate - 606-27-9. Available from: [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available from: [Link]

-

ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-nitro-, methyl ester. Available from: [Link]

-

DrugBank. Methyl4-nitrobenzoate. Available from: [Link]

-

Chemsrc. Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8. Available from: [Link]

-

ChemBK. Methyl 3-nitrobenzoate. Available from: [Link]

-

PubChem. Methyl 4-methyl-3-nitrobenzoate. Available from: [Link]

-

PubMed. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Available from: [Link]

-

Wikipedia. Wikipedia:Requested articles/Natural sciences/Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]

- 6. Methyl 4-nitrobenzoate = 99.0 GC 619-50-1 [sigmaaldrich.com]

- 7. Methyl 3-nitrobenzoate 99 618-95-1 [sigmaaldrich.com]

- 8. guidechem.com [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. rsc.org [rsc.org]

- 12. aiinmr.com [aiinmr.com]

- 13. hmdb.ca [hmdb.ca]

- 14. sciencing.com [sciencing.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. guidechem.com [guidechem.com]

An In-depth Technical Guide to Methyl 4-cyano-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-cyano-3-nitrobenzoate is a two-step process commencing with the synthesis of its precursor, 4-cyano-3-nitrobenzoic acid, followed by its esterification.

Part 1: Synthesis of 4-cyano-3-nitrobenzoic acid (CAS No: 153775-42-9)

The synthesis of 4-cyano-3-nitrobenzoic acid involves a nucleophilic aromatic substitution reaction.[1] A common starting material is 4-chloro-3-nitrobenzoic acid, where the chloro group is displaced by a cyanide ion.

Reaction:

Caption: Synthesis of 4-cyano-3-nitrobenzoic acid.

Experimental Protocol: [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid, cuprous cyanide (CuCN), cuprous chloride (CuCl), and quinoline.

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon) to 180°C for approximately 3.5 hours. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated ring. Quinoline acts as a high-boiling solvent and a ligand for the copper catalyst.

-

Work-up: After cooling, dissolve the reaction mixture in concentrated hydrochloric acid and dilute with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with aqueous sodium hydrogen phosphate and brine, then dry over anhydrous magnesium sulfate. The crude product can be further purified by silica gel chromatography.

Part 2: Esterification of 4-cyano-3-nitrobenzoic acid

The carboxylic acid group of 4-cyano-3-nitrobenzoic acid can be readily converted to its methyl ester via Fischer esterification.[2][3][4][5] This acid-catalyzed reaction with methanol is an equilibrium process.

Reaction:

Caption: Fischer esterification of 4-cyano-3-nitrobenzoic acid.

Experimental Protocol: [2][6][7]

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyano-3-nitrobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Extraction and Purification: Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer and concentrate it to obtain the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and comparison with related compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₆N₂O₄ | Calculated |

| Molecular Weight | 206.16 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar nitrobenzoates |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) and poorly soluble in water. | General solubility of organic esters |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Analogy to isomers and related compounds |

Spectroscopic Data

No specific spectroscopic data for this compound was found. However, the expected spectral characteristics are outlined below based on its structure and data from similar compounds.[8]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and cyano groups, and the ester functionality. A singlet corresponding to the methyl ester protons would be expected around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), the C≡N stretch of the nitrile (around 2230 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).

Applications in Research and Drug Discovery

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Scaffolding: The nitro group can be readily reduced to an amine, which can then be further functionalized. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The ester can be hydrolyzed or used in transesterification reactions. These transformations allow for the introduction of diverse functional groups, making it a useful scaffold for building libraries of compounds for drug discovery.

-

Precursor for Heterocyclic Synthesis: The reactive sites on the molecule can be utilized in cyclization reactions to form various heterocyclic systems, which are common motifs in many biologically active compounds.

-

Materials Science: The polar functional groups and the rigid aromatic core suggest potential applications in the development of novel organic materials with interesting electronic or optical properties.

Safety and Handling

The safety and handling precautions for this compound should be based on the known hazards of its functional groups and similar compounds.[9][10][11][12]

-

General Hazards: Compounds containing nitro and cyano groups should be handled with care as they can be toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

NMT. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN109879817B - Preparation method of mesosulfuron-methyl.

-

ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

-

BMRB. (n.d.). Methyl4-nitrobenzoate. Retrieved from [Link]

-

Truman State University. (n.d.). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

-

Bond University Research Portal. (2020, July 14). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

-

PubMed. (n.d.). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Retrieved from [Link]

-

ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

ResearchGate. (n.d.). Research Article 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.bond.edu.au [research.bond.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4-cyano-3-nitrobenzoate: Synthesis, Characterization, and Applications

Abstract

Methyl 4-cyano-3-nitrobenzoate is a trifunctional aromatic compound featuring a methyl ester, a cyano group, and a nitro group. This unique combination of functionalities on a single benzene scaffold makes it a highly valuable and versatile building block in modern organic synthesis. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring, while each functional group offers a distinct handle for subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, analytical characterization, and potential applications of this compound, with a focus on its utility for researchers in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 4 with a methoxycarbonyl group, a nitro group, and a cyano group, respectively.

Figure 1: 2D Chemical Structure of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 190395-99-2 |

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.16 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)C#N)[O-] |

| Property | Predicted/Observed Value | Justification/Source |

| Appearance | Pale yellow to white crystalline solid | Expected based on analogous nitroaromatic compounds.[1] |

| Melting Point | Not experimentally determined; predicted to be >100 °C | Aromatic compounds with multiple polar groups typically have relatively high melting points. |

| Boiling Point | Not experimentally determined; predicted to be >300 °C | High boiling point is expected due to high molecular weight and polarity. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, and Methanol (MeOH). | The polar functional groups allow for solubility in polar organic solvents, while the overall aromatic character limits water solubility.[1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a two-step process starting from a commercially available precursor. The strategy involves the initial synthesis of the carboxylic acid intermediate followed by a standard esterification reaction.

Synthetic Strategy Workflow

The logical pathway involves first introducing the cyano group onto the aromatic ring via a nucleophilic aromatic substitution, followed by the esterification of the resulting carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-cyano-3-nitrobenzoic acid (Intermediate)

This procedure is adapted from a known method for the cyanation of a halo-nitrobenzoic acid.[2] The high temperature and the use of a copper(I) cyanide are characteristic of a Rosenmund-von Braun reaction.

Causality:

-

Cuprous Cyanide (CuCN): Serves as the source of the cyanide nucleophile.

-

Quinoline: Acts as a high-boiling polar solvent, necessary to achieve the high reaction temperature required for the nucleophilic aromatic substitution to proceed.

-

Argon Atmosphere: Prevents oxidation of the copper(I) salt at high temperatures.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (1.0 eq), cuprous cyanide (2.0 eq), and quinoline.

-

Place the reaction under an inert argon atmosphere.

-

Heat the mixture to 180 °C and maintain for 3.5-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully dissolve the solidified mixture in concentrated hydrochloric acid.

-

Dilute the acidic solution with water and perform an extraction with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-cyano-3-nitrobenzoic acid.

Experimental Protocol: Esterification to this compound

This protocol employs a classic Fischer esterification, which is an acid-catalyzed equilibrium reaction.

Causality:

-

Methanol (MeOH): Serves as both the reactant and the solvent. Using it in large excess drives the equilibrium towards the product side.

-

Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]

Step-by-Step Procedure:

-

Dissolve the crude 4-cyano-3-nitrobenzoic acid (1.0 eq) in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 g of acid) dropwise.

-

Heat the solution to reflux for 4-6 hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.[4]

-

After cooling, reduce the volume of methanol using a rotary evaporator.

-

Dilute the residue with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by one of two standard methods:

-

Recrystallization: Using a solvent system like ethanol/water or methanol is often effective for purifying crystalline solids.[5] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

-

Column Chromatography: For more difficult separations, flash chromatography on silica gel using a hexane/ethyl acetate eluent system is a reliable method.[2] The less polar product will elute before any remaining polar starting acid.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds.[3][6]

| Technique | Expected Signals / Peaks |

| ¹H NMR | δ ~8.7 ppm (d, 1H): Proton at C2, ortho to the nitro group. δ ~8.4 ppm (dd, 1H): Proton at C6, ortho to the ester and meta to the nitro group. δ ~8.0 ppm (d, 1H): Proton at C5, ortho to the cyano group. δ ~4.0 ppm (s, 3H): Methyl protons of the ester group. |

| ¹³C NMR | δ ~164 ppm: Carbonyl carbon of the ester. δ ~149 ppm: Aromatic carbon attached to the nitro group (C3). δ ~125-138 ppm: Remaining aromatic carbons. δ ~115 ppm: Cyano group carbon. δ ~53 ppm: Methyl carbon of the ester. |

| IR (cm⁻¹) | ~2230 cm⁻¹: C≡N stretch (nitrile). ~1730 cm⁻¹: C=O stretch (ester). ~1530 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group). ~1250 cm⁻¹: C-O stretch (ester). |

| Mass Spec. | Expected [M]⁺: 206.03 g/mol for C₉H₆N₂O₄. High-resolution mass spectrometry (HRMS) would confirm this exact mass. |

Applications in Chemical Synthesis and Drug Discovery

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively addressed to build molecular complexity.

-

Nitro Group as a Precursor to an Amine: The nitro group is one of the most versatile functional groups in organic synthesis.[7][8] It can be readily reduced under various conditions (e.g., H₂, Pd/C; SnCl₂, HCl) to an aniline derivative. This resulting amino group is a powerful nucleophile and a cornerstone for constructing a vast array of heterocycles, amides, and ureas, which are prevalent motifs in pharmaceuticals.[9] The presence of a nitro group is a common feature in many medicinal compounds, including antibacterial and antiparasitic agents.[10][11]

-

Cyano Group as a Versatile Handle: The nitrile functionality is of immense importance in synthesis.[12] It can be:

-

Hydrolyzed to a carboxylic acid, creating a di-acid scaffold.

-

Reduced to a primary amine, providing an alternative site for derivatization.

-

Participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. The cyano group itself is a key pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

-

-

Application in Scaffold Development: As a trifunctional building block, this molecule is ideally suited for the synthesis of compound libraries for drug discovery screening. For instance, the nitro group could be reduced and cyclized with a suitable partner, while the ester and cyano groups remain available for subsequent modifications to explore the structure-activity relationship (SAR) of a new chemical series. This approach is common in the development of kinase inhibitors and other targeted therapies.[13]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the handling precautions should be based on those for related aromatic nitro compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Health Hazards: Aromatic nitro compounds are often classified as harmful if swallowed or inhaled and may cause skin and eye irritation.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advanced organic synthesis. Its three distinct functional groups offer a platform for sequential and selective transformations, making it an attractive starting material for the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The synthetic route is accessible, and the purification and characterization rely on standard laboratory techniques. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize and utilize this versatile building block in their research and development programs.

References

- O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.

-

PubChem. (n.d.). Methyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

The Renaissance of Organo Nitriles in Organic Synthesis. (2022). PubMed. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3104. [Link]

-

The nitro group in organic synthesis. (c2001). University of Technology Sydney Library. Retrieved January 18, 2026, from [Link]

-

Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI Books. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4-cyano-3-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3104. [Link]

-

The Nitro Group in Organic Synthesis. (2001). SciSpace. Retrieved January 18, 2026, from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). IntechOpen. Retrieved January 18, 2026, from [Link]

-

Supporting Information. (n.d.). CDC Stacks. Retrieved January 18, 2026, from [Link]

-

Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 18, 2026, from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved January 18, 2026, from [Link]

-

Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2020). Research Journal of Pharmacy and Technology. Retrieved January 18, 2026, from [Link]

-

Synthetic scheme for novel nitro substituted benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

-

Methyl 3-nitrobenzoate. (n.d.). CAS Common Chemistry. Retrieved January 18, 2026, from [Link]

Sources

- 1. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aiinmr.com [aiinmr.com]

- 7. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-cyano-3-nitrobenzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 4-cyano-3-nitrobenzoate, a versatile, though not widely documented, chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, a robust two-step synthesis protocol, detailed characterization, and prospective applications. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating framework for the protocols described herein.

Introduction and Physicochemical Properties

This compound is an aromatic compound featuring a benzene ring substituted with a methyl ester, a cyano group, and a nitro group. This trifunctional arrangement makes it a valuable building block in organic synthesis, offering multiple reaction sites for constructing more complex molecules. The electron-withdrawing nature of the cyano and nitro groups significantly influences the reactivity of the aromatic ring and the ester moiety.

While extensive literature on this specific isomer is scarce, its properties can be reliably inferred from its structure and comparison with related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆N₂O₄ | - |

| Molecular Weight | 206.16 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol; insoluble in water. | Inferred from similar compounds |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 4-cyano-3-nitrobenzoic acid, followed by a Fischer esterification to yield the final product.

Step 1: Synthesis of 4-cyano-3-nitrobenzoic acid

This procedure is adapted from a known synthesis of 4-cyano-3-nitrobenzoic acid.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mM).

-

Heating: Heat the mixture under an argon atmosphere at 180°C for 3.5 hours. The high temperature is necessary to drive the nucleophilic aromatic substitution of the chloride with cyanide.

-

Work-up: After cooling, dissolve the reaction mixture in concentrated hydrochloric acid (60 ml) and dilute with water (80 ml).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 ml).

-

Washing: Wash the combined organic layers with aqueous sodium hydrogen phosphate (NaH₂PO₄), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and acetic acid (98:2), to yield 4-cyano-3-nitrobenzoic acid.[1]

Step 2: Fischer Esterification to this compound

This is a standard acid-catalyzed esterification.[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 4-cyano-3-nitrobenzoic acid in anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

The three functional groups on this compound offer a rich landscape for chemical transformations. The nitro group can be reduced to an amine, which can then undergo a variety of reactions such as diazotization, amidation, and N-alkylation. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification.

This versatility makes this compound a promising intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, related nitrobenzoate derivatives have been investigated for their potential as antifungal and anticancer agents.[4][5] Aromatic nitro compounds are also precursors in the synthesis of various dyes and polymers.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). The proton ortho to the nitro group is expected to be the most downfield, followed by the proton ortho to the cyano group.

-

Methyl Protons: A singlet around δ 3.9-4.0 ppm corresponding to the methyl ester protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around δ 164-166 ppm for the ester carbonyl carbon.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm). The carbons attached to the nitro and cyano groups will be significantly deshielded.

-

Cyano Carbon: A signal for the nitrile carbon.

-

Methyl Carbon: A signal around δ 52-53 ppm for the methyl ester carbon.

IR (Infrared) Spectroscopy:

-

C≡N Stretch: A sharp absorption band around 2230 cm⁻¹ for the cyano group.

-

C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹ for the ester carbonyl.

-

NO₂ Stretch: Two strong absorption bands, one asymmetric around 1530 cm⁻¹ and one symmetric around 1350 cm⁻¹.

-

C-O Stretch: An absorption band for the ester C-O bond.

-

Aromatic C=C and C-H Bends: Characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An expected peak at m/z = 206.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).

Safety and Handling Precautions

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the known hazards of aromatic nitro and cyano compounds.[9]

Table 2: Safety and Handling Precautions

| Precaution Category | Recommended Action | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | To prevent skin and eye contact. |

| Engineering Controls | Handle in a well-ventilated chemical fume hood. | To minimize inhalation of dust or vapors.[9] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | Aromatic nitro and cyano compounds can be toxic upon ingestion, inhalation, or skin absorption.[9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | To prevent degradation and hazardous reactions. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. | To ensure environmental safety. |

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzoate. Retrieved from [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). methyl 4-hydroxy-3-nitrobenzoate. Retrieved from [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-, methyl ester. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). Methyl4-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (2009). Methyl 4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]

-

MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

PubMed. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Retrieved from [Link]

-

PubMed. (2010). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

-

ResearchGate. (2022). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. aiinmr.com [aiinmr.com]

- 8. sciencing.com [sciencing.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to the Synthesis of Nitrobenzoates via Electrophilic Aromatic Substitution

Executive Summary: This guide provides an in-depth technical overview of the synthesis of nitrobenzoates, a critical class of intermediates in drug development and fine chemical manufacturing, through the mechanism of electrophilic aromatic substitution (EAS). We will explore the underlying chemical principles, provide a field-proven experimental protocol for the synthesis of methyl m-nitrobenzoate, and discuss key parameters for process optimization and safety. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and theoretical understanding of this foundational organic reaction.

The Principle: Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, enabling the direct functionalization of stable aromatic rings. Unlike simple alkenes that undergo electrophilic addition, the inherent stability of the aromatic π-system favors substitution, which preserves aromaticity.[1] The reaction proceeds through a two-step mechanism:

-

Generation of a Potent Electrophile: A highly reactive electrophile (E⁺) is required to overcome the stability of the aromatic ring.[1]

-

Nucleophilic Attack and Rearomatization: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the stable aromatic system.[2]

In the context of nitrobenzoate synthesis, the electrophile is the highly reactive nitronium ion (NO₂⁺) .

Mechanism of Nitrobenzoate Synthesis

The nitration of a benzoate ester, such as methyl benzoate, serves as a classic and illustrative example of EAS. The reaction's outcome is dictated by the interplay between the electrophile and the directing effects of the substituent already present on the aromatic ring.

Generation of the Nitronium Ion Electrophile

The nitronium ion is generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid.[3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1][4][5]

Causality: The role of sulfuric acid is catalytic and crucial; it converts nitric acid, a moderate electrophile, into the far more potent nitronium ion, which is necessary to react with the deactivated benzene ring of the benzoate ester.[1][4]

The Role of the Ester Group: A Meta-Director

The ester group (-COOCH₃) attached to the benzene ring fundamentally influences the reaction's regioselectivity. It is classified as a deactivating, meta-directing group .[6][7]

-

Deactivating Effect: The carbonyl group is strongly electron-withdrawing due to both induction (electronegativity of oxygen) and resonance. This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[8][9]

-

Meta-Directing Effect: When the nitronium ion attacks the ring, the resulting carbocation intermediate (arenium ion) can have its positive charge distributed across several positions. For attacks at the ortho and para positions, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing carbonyl carbon, which is highly destabilizing.[6] In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta-pathway the lowest in energy and therefore the preferred route.[9] The major product is consequently the meta-substituted isomer.[6]

// Define nodes Start [label="Methyl Benzoate + NO₂⁺"]; Ortho_Attack [label="Ortho Attack", fillcolor="#FBBC05"]; Meta_Attack [label="Meta Attack", fillcolor="#34A853"]; Para_Attack [label="Para Attack", fillcolor="#FBBC05"];

Ortho_Intermediate [label="Ortho Arenium Ion|{Resonance Structures}| Unstable Contributor", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Meta_Intermediate [label="Meta Arenium Ion|{Resonance Structures}| All Contributors Stable", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Para_Intermediate [label="Para Arenium Ion|{Resonance Structures}| Unstable Contributor", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ortho_Product [label="Methyl o-nitrobenzoate|(Minor Product)"]; Meta_Product [label="Methyl m-nitrobenzoate|(Major Product)"]; Para_Product [label="Methyl p-nitrobenzoate|(Minor Product)"];

// Define edges Start -> Ortho_Attack [color="#FBBC05"]; Start -> Meta_Attack [color="#34A853"]; Start -> Para_Attack [color="#FBBC05"];

Ortho_Attack -> Ortho_Intermediate [label="High Energy TS", color="#EA4335"]; Meta_Attack -> Meta_Intermediate [label="Lower Energy TS", color="#4285F4"]; Para_Attack -> Para_Intermediate [label="High Energy TS", color="#EA4335"];

Ortho_Intermediate -> Ortho_Product [label="-H⁺", color="#EA4335"]; Meta_Intermediate -> Meta_Product [label="-H⁺", color="#4285F4"]; Para_Intermediate -> Para_Product [label="-H⁺", color="#EA4335"]; } dot Caption: Energy pathways showing the preference for meta-substitution.

Experimental Protocol: Synthesis of Methyl m-Nitrobenzoate

This protocol is a robust method for the laboratory-scale synthesis of methyl m-nitrobenzoate, adapted from established procedures.[10][11]

Safety Precautions

-

Hazard Assessment: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[12][13][14] They can cause severe chemical burns upon contact.[14] The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13]

-

Engineering Controls: This procedure MUST be performed in a certified chemical fume hood with adequate ventilation.[12] An emergency eyewash and safety shower must be readily accessible.[14]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Methyl Benzoate | 136.15 | 3.05 g (2.8 mL) | 0.0224 |

| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 8.0 mL | 0.147 |

| Conc. Nitric Acid (HNO₃) | 63.01 | 2.0 mL | 0.0318 |

| Crushed Ice | 18.02 | ~30 g | - |

| Methanol (for recrystallization) | 32.04 | As needed | - |

Step-by-Step Procedure

-

Preparation of Ester Solution: In a 100 mL beaker or Erlenmeyer flask, add 6.0 mL of concentrated sulfuric acid and cool it in an ice-water bath for 5-10 minutes.[6] Slowly add 3.05 g of methyl benzoate to the cold acid with constant swirling.[6]

-

Preparation of Nitrating Mixture: In a separate test tube, carefully combine 2.0 mL of concentrated nitric acid and 2.0 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.[11]

-

Nitration: Using a Pasteur pipette, add the cold nitrating mixture drop by drop to the stirring methyl benzoate solution over approximately 15 minutes.[11]

-

Causality & Control: This slow, dropwise addition is critical. The nitration reaction is highly exothermic, and adding the nitrating mixture too quickly can cause the temperature to rise, leading to the formation of unwanted dinitro products and other side reactions.[1][15] Maintain the reaction temperature between 5-15°C throughout the addition.[10]

-

-

Reaction Completion: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[11]

-

Work-up and Isolation: Carefully pour the reaction mixture onto approximately 30 g of crushed ice in a beaker.[16] The organic product, which is insoluble in the aqueous acidic solution, will precipitate as a white solid.[17]

-

Causality: Pouring the mixture onto ice serves two purposes: it safely quenches the reaction and dilutes the concentrated acid, and the low solubility of the organic product in cold water causes it to precipitate, allowing for easy isolation.[16]

-

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold water to remove any residual acid.[1] A final wash with a small amount of ice-cold methanol can help remove the more soluble ortho-isomer.[1][10]

Purification by Recrystallization

The crude product can be effectively purified by recrystallization from methanol or an ethanol/water mixture.[11][18]

-

Transfer the crude solid to a clean flask.

-

Add a minimal amount of hot methanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals completely before characterization.

Characterization and Data Analysis

The identity and purity of the synthesized methyl m-nitrobenzoate can be confirmed through several analytical techniques.

| Property | Literature Value | Purpose |

| Appearance | White to pale yellow solid | Initial product verification |

| Melting Point | 78 °C | Purity assessment. A sharp melting point close to the literature value indicates high purity. Crude product melts at a lower, broader range (e.g., 66-75°C).[17][19] |

| IR Spectroscopy (cm⁻¹) | ~1720 (C=O, ester), ~1530 & ~1350 (asymmetric & symmetric NO₂, nitro) | Functional group identification.[8] |

| ¹H NMR Spectroscopy | The spectrum is distinct from the starting material. The nitro group enhances the deshielding effect of the ester, shifting aromatic protons downfield.[5] | Structural confirmation |

| ¹³C NMR Spectroscopy | The loss of symmetry compared to methyl benzoate results in 6 distinct signals for the aromatic carbons.[5] | Structural confirmation |

Yield Calculation: The theoretical yield is calculated based on the starting amount of the limiting reagent (methyl benzoate). A typical yield for this procedure is in the range of 60-80%.[6][19]

Conclusion

The electrophilic aromatic substitution reaction is a powerful and versatile method for the synthesis of functionalized aromatic compounds. The nitration of methyl benzoate to form methyl m-nitrobenzoate is a prime example that effectively demonstrates the principles of electrophile generation and the critical role of substituent directing effects. By carefully controlling reaction parameters, particularly temperature, and employing standard purification techniques, researchers can reliably synthesize this valuable chemical intermediate with high purity and good yield. A thorough understanding of the underlying mechanism and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

-

Answer and Explanation: 1. Concentrated sulfuric acid acts as a catalyst in the nitration reaction. It speeds up the reaction by reacting with nitric acid to form the nitronium ion which is a better electrophile... (n.d.). Homework.Study.com. [Link]

-

Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri–St. Louis. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. [Link]

-

Nitration reaction safety. (2024, June 6). YouTube. [Link]

-

Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia. [Link]

-

NITRATION OF METHYL BENZOATE. (n.d.). St. Olaf College. [Link]

-

Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. [Link]

-

NITRIC ACID SAFETY. (n.d.). University of Washington. [Link]

-

Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign. [Link]

-

7. Nitration of Methyl Benzoate. (n.d.). University of Houston. [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]

-

Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. [Link]

-

Reduce your risk of a nitric acid incident. (2024, June 24). University of Washington Environmental Health & Safety. [Link]

-

Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. (2023, February 15). Reddit. [Link]

-

Experiment 43, Nitration of Methyl Benzoate; Report. (n.d.). Course Hero. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

-

Theory of Directing effects. (2019, June 5). Chemistry LibreTexts. [Link]

-

An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. [Link]

-

Nitration of methyl benzoate. (n.d.). RSC Education. [Link]

-

(PDF) Nitration of Methyl Benzoate. (2016, January 29). ResearchGate. [Link]

- Preparation of methyl m-nitrobenzoate. (n.d.).

-

Experiment 15 — Nitration of Methyl Benzoate. (n.d.). Swarthmore College. [Link]

Sources